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Compound of Interest

Compound Name: 4-chlorobenzene-1,2-diamine

Cat. No.: B165680

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for the compound
4-chlorobenzene-1,2-diamine. The information presented herein is crucial for the
unambiguous identification, characterization, and quality control of this important chemical
intermediate used in various research and development applications, including pharmaceutical
synthesis. This document details its proton and carbon-13 nuclear magnetic resonance (*H
NMR and 13C NMR) spectra, infrared (IR) spectrum, and mass spectrometry (MS) data, along
with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 4-chlorobenzene-1,2-diamine.

Nuclear Magnetic Resonance (NMR) Data

Table 1. 1H NMR Spectroscopic Data for 4-chlorobenzene-1,2-diamine

Chemical Shift (8)

Multiplicity Integration Assignment
pPpm
6.73 - 6.49 m 3H Ar-H
3.35 S 4H -NH:2
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Note: 'm' denotes a multiplet and 's' denotes a singlet.

Table 2: 13C NMR Spectroscopic Data for 4-chlorobenzene-1,2-diamine

Chemical Shift (d) ppm Assignment
136.2 Ar-C-NH:z
133.1 Ar-C-NH:z
130.5 Ar-C-H

126.5 Ar-C-Cl

1295 Ar-C-H

135.0 Ar-C-H

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for 4-chlorobenzene-1,2-diamine

Wavenumber (cm—?)

Functional Group Vibration Mode

Asymmetric & Symmetric

3400-3250 N-H Stretch (doublet for primary
amine)

1650-1580 N-H Bending

1335-1250 C-N Aromatic Amine Stretch

850-550 C-Cl Stretch

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Fragmentation Data for 4-chlorobenzene-1,2-diamine
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Mass-to-Charge Ratio

(miz) Relative Intensity (%) Putative Fragment

miz

144 32.7 [M+2]* (due to 3’Cl isotope)
[M]* (Molecular lon, due to 3>Cl

142 100.0 _
isotope)

114 19.1 M - N2Ha]* or [M - 2NHz]*
[ I*or[ ]

107 11.1 [M-CIl*

80 24.2 [CeHe]*

78 8.1 [CeHa]*

52 8.1 [CaHa4]*

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined
below. These protocols are provided to ensure reproducibility and to offer a standardized
framework for the analysis of 4-chlorobenzene-1,2-diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 Instrumentation: A Bruker Avance series spectrometer, or equivalent, operating at a proton
frequency of 400 MHz or higher.

e Sample Preparation: Approximately 10-20 mg of 4-chlorobenzene-1,2-diamine was
dissolved in 0.5-0.7 mL of deuterated chloroform (CDCIs) or deuterated dimethyl sulfoxide
(DMSO-de). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

e 1H NMR Acquisition: Standard proton NMR spectra were acquired with a pulse angle of 30-
45 degrees, a spectral width of approximately 16 ppm, and a relaxation delay of 1-2
seconds. A sufficient number of scans were averaged to obtain a good signal-to-noise ratio.

e 13C NMR Acquisition: Proton-decoupled 3C NMR spectra were acquired with a spectral width
of approximately 250 ppm. A sufficient number of scans were accumulated to achieve a clear
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spectrum, often requiring a longer acquisition time due to the low natural abundance of the
13C isotope.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor

series or equivalent.

Sample Preparation: A small amount of the solid 4-chlorobenzene-1,2-diamine was finely
ground with potassium bromide (KBr) powder. The mixture was then pressed into a thin,
transparent pellet using a hydraulic press. Alternatively, a spectrum could be obtained using
an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly onto
the ATR crystal.

Data Acquisition: The spectrum was recorded over the range of 4000-400 cm~1. A
background spectrum of the empty sample holder (or KBr pellet without sample) was
recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source, such
as a gas chromatograph-mass spectrometer (GC-MS) system.

Sample Introduction: The sample was introduced into the ion source via a direct insertion
probe or through a GC column. For GC-MS, a dilute solution of the sample in a volatile
organic solvent (e.g., dichloromethane or ethyl acetate) was injected.

lonization and Analysis: The sample was ionized using a standard electron energy of 70 eV.
The resulting fragments were separated by a mass analyzer (e.g., a quadrupole) and
detected. The mass spectrum was recorded over a mass-to-charge ratio (m/z) range of
approximately 40-400.

Visualization of Analytical Workflow

The logical flow of spectroscopic analysis for the characterization of 4-chlorobenzene-1,2-

diamine is depicted in the following diagram.
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Caption: Workflow for the spectroscopic characterization of 4-chlorobenzene-1,2-diamine.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 4-chlorobenzene-1,2-diamine:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b165680#spectroscopic-data-nmr-ir-mass-spec-of-4-
chlorobenzene-1-2-diamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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